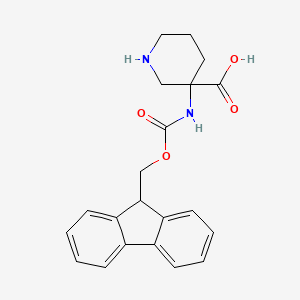

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid is a fluorinated carbamate derivative featuring a piperidine backbone with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety and a carboxylic acid group at the 3-position. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions . Its piperidine ring provides conformational rigidity, making it valuable for designing enzyme inhibitors or receptor-targeted molecules.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-19(25)21(10-5-11-22-13-21)23-20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,22H,5,10-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVCWYIHUVIJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646952 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-20-0 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthetic Strategy

The compound is synthesized through a multi-step process centered on the functionalization of a piperidine-3-carboxylic acid backbone. The primary steps include:

- Amino Group Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to shield the amine during subsequent reactions.

- Piperidine Ring Formation : Construction of the six-membered nitrogen-containing ring.

- Carboxylic Acid Functionalization : Stabilization or activation of the carboxylic acid group for downstream applications.

The Fmoc group is typically introduced using Fmoc chloride (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine (TEA) or sodium carbonate. This reaction occurs in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, achieving yields of 80–95%.

Detailed Stepwise Synthesis

Step 1: Protection of the Amino Group

Reaction Scheme :

$$

\text{Piperidine-3-carboxylic acid} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-protected intermediate}

$$

Conditions :

- Solvent : DCM or DMF

- Temperature : 0–25°C

- Base : TEA (2.5 equiv)

- Time : 2–4 hours

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl. The base neutralizes HCl byproducts, driving the reaction to completion.

Step 2: Piperidine Ring Construction

Piperidine derivatives are often synthesized through hydrogenation of pyridine precursors or cyclization of amino alcohols. For this compound, piperidine-3-carboxylic acid is typically sourced commercially, but alternative routes include:

- Cyclization of δ-lactams : Using reducing agents like lithium aluminum hydride (LiAlH$$_4$$).

- Catalytic Hydrogenation : Of pyridine-3-carboxylic acid derivatives over palladium catalysts.

Step 3: Carboxylic Acid Activation

The carboxylic acid group is retained without further modification in most protocols. However, for peptide coupling, it may be activated using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes Fmoc protection efficiency (90–95%) |

| Temperature | 0–5°C | Reduces side reactions (e.g., racemization) |

| Base Equivalents | 2.5–3.0 equiv TEA | Ensures complete deprotonation |

Elevated temperatures (>25°C) or polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the Fmoc group, reducing yields.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key considerations include:

- Automated Purification : Flash chromatography or recrystallization from ethanol/water mixtures.

- Cost Optimization : Bulk purchasing of Fmoc-Cl and recycling solvents like DCM.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Fmoc | High purity, scalability | Requires anhydrous conditions | 85–95 |

| Solid-Phase | Rapid, minimizes purification | Limited to small-scale synthesis | 70–80 |

| Enzymatic | Eco-friendly, mild conditions | Low efficiency for Fmoc groups | 50–60 |

The classical Fmoc method remains the gold standard due to its reliability, though solid-phase synthesis is gaining traction for combinatorial chemistry applications.

Challenges and Mitigation Strategies

Racemization During Synthesis

Racemization at the piperidine stereocenter is a critical concern. Strategies to minimize this include:

Purification Difficulties

The compound’s polarity complicates isolation. Gradient elution in reverse-phase HPLC (acetonitrile/water + 0.1% TFA) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.

Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic conditions.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide.

Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.

Hydrolysis: Acidic conditions using trifluoroacetic acid.

Major Products Formed

Fmoc Removal: Piperidine-3-carboxylic acid.

Peptide Coupling: Peptides with the desired sequence.

Hydrolysis: Free amino acids or peptides.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be deprotected under basic conditions, allowing the free amino group to participate in coupling reactions with other amino acids or peptides. This stepwise process enables the synthesis of peptides with high precision and efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(a) (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid (CAS 1354752-72-9)

- Structure : Enantiomer of the target compound with an R-configuration at the 3-position.

- Molecular Formula: C₂₁H₂₁NO₄ (identical to the target compound).

- Applications : Used in asymmetric synthesis for chiral drug intermediates. The stereochemistry impacts binding affinity in biological systems .

(b) 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (CAS 180181-05-9)

- Structure : Features an acetic acid substituent at the 4-position of the piperidine ring instead of a carboxylic acid at the 3-position.

- Molecular Formula: C₂₂H₂₃NO₄.

- Key Difference : The substituent position alters steric interactions, making it more suited for conjugation with hydrophobic targets .

(c) (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-benzylpiperidine-3-carboxylic acid (CAS 1014018-07-5)

Heterocyclic Variants

(a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)

- Structure : Replaces piperidine with an oxetane ring , a four-membered oxygen-containing heterocycle.

- Molecular Formula: C₁₉H₁₇NO₅.

- Key Differences :

(b) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7)

Functionalized Derivatives

(a) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS 1340291-71-5)

- Structure : Thiophene ring instead of piperidine, with a methyl substituent.

- Molecular Formula: C₂₁H₁₇NO₄S.

- Applications: Thiophene’s electron-rich structure enhances interactions with aromatic amino acids in protein targets .

(b) Fmoc-L-DOPA (CAS 137018-93-0)

Structural and Functional Comparison Table

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.40 g/mol

- CAS Number : 193693-67-3

The structural features include a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can interact with various enzymes and receptors. For instance, studies on related compounds have shown their ability to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. The IC50 values for these inhibitors range from 14 to 67 nM against specific HDAC isoforms, demonstrating potent activity .

2. Antiviral Activity

Recent investigations have highlighted the antiviral potential of compounds containing similar structural motifs. For example, multivalent functionalized derivatives have been shown to inhibit viral entry by interacting with key viral components, such as glycoproteins on the surface of HIV and other viruses . The presence of carboxylate groups has been identified as critical for this antiviral activity.

3. Cytotoxicity

In vitro studies assessing cytotoxicity reveal that certain derivatives exhibit low cytotoxic effects while maintaining significant antiviral activity. For instance, some compounds demonstrated an IC50 value below 20 μM with a high selectivity index, indicating their potential as therapeutic agents with minimal side effects .

Case Study 1: HDAC Inhibition

A study conducted on azumamide derivatives, which share structural similarities with the target compound, revealed that modifications in the stereochemistry significantly affect their inhibitory potency against HDACs. The findings suggest that optimizing these modifications could enhance the therapeutic efficacy of related compounds .

Case Study 2: Antiviral Screening

In another study focusing on the antiviral properties of tryptophan derivatives, it was found that specific structural modifications led to improved interaction with viral proteins, thereby enhancing their inhibitory effects against viral infections like HIV and enterovirus . These insights could be applicable in designing new derivatives based on the piperidine scaffold.

Data Table: Biological Activity Summary

| Activity Type | Target/Enzyme | IC50 Range (nM) | Notes |

|---|---|---|---|

| HDAC Inhibition | HDAC1–3, 10, 11 | 14 - 67 | Potent inhibitors; structure-dependent |

| Antiviral Activity | HIV Glycoprotein | <20 | Low cytotoxicity; effective in vitro |

| Cytotoxicity | Various Cell Lines | >100 μM CC50 | Demonstrated selectivity |

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid?

- Methodology :

- Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions and allows selective deprotection under mild basic conditions (e.g., piperidine) .

- Coupling Reactions : Carbodiimide-based reagents (e.g., HBTU, DCC) activate the carboxylic acid for amide bond formation with piperidine derivatives. Reaction progress is monitored via TLC or LC-MS .

- Purification : Crude products are purified using reverse-phase HPLC or column chromatography to isolate the target compound from byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the Fmoc group. Desiccants (e.g., silica gel) are recommended to mitigate moisture-induced degradation .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and piperidine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 339.34 g/mol) .

- HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?

- Chiral Resolution :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Mobile phases often include hexane/isopropanol mixtures .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, though substrate compatibility must be tested .

Q. How can reaction yields be optimized when incorporating this compound into peptide chains?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves coupling efficiency by enhancing molecular collisions .

- Coupling Agents : Use HATU instead of HBTU for sterically hindered amines, as it generates more reactive intermediates .

- Real-Time Monitoring : LC-MS tracks intermediate formation, allowing rapid adjustment of reaction conditions (e.g., temperature, solvent polarity) .

Q. How should discrepancies in reported toxicity profiles be addressed in experimental design?

- Precautionary Measures : Assume acute toxicity (oral LD Category 4) and severe eye irritation based on structurally similar Fmoc derivatives .

- In-House Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity if the compound is used in vivo .

- Data Reconciliation : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Indagoo) to identify consistent hazards and mitigate conflicting classifications .

Q. What are the ecological implications of using this compound in large-scale research?

- Environmental Risk Assessment :

- Mobility : The carboxylic acid group increases water solubility, raising concerns about groundwater contamination. Use closed-system reactors to limit environmental release .

- Biodegradation : No data exists on persistence; assume low degradability and prioritize waste disposal via licensed facilities specializing in halogenated organics .

Key Recommendations

- Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess (>99%) for biological studies .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Collaborative Validation : Share NMR/HRMS data with open-access repositories (e.g., PubChem) to address reproducibility challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.